(2-(trifluoromethoxy)phenyl)magnesium bromide, 0.50 M in 2-MeTHF
Overview
Description
(2-(Trifluoromethoxy)phenyl)magnesium bromide, 0.50 M in 2-methyltetrahydrofuran, is a Grignard reagent widely used in organic synthesis. This compound is known for its reactivity and versatility, making it a valuable tool in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(trifluoromethoxy)phenyl)magnesium bromide typically involves the reaction of 2-(trifluoromethoxy)bromobenzene with magnesium metal in the presence of 2-methyltetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Typically maintained at room temperature or slightly elevated.
Time: The reaction is allowed to proceed for several hours to ensure complete formation of the Grignard reagent.
Industrial Production Methods
On an industrial scale, the production of (2-(trifluoromethoxy)phenyl)magnesium bromide follows similar principles but is optimized for larger quantities. The process involves:
Large-scale reactors: Equipped with efficient stirring and temperature control systems.
Continuous monitoring: To ensure the reaction proceeds smoothly and the desired product is obtained with high purity.
Purification: The final product is often purified using techniques such as distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(2-(Trifluoromethoxy)phenyl)magnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic addition: Reacts with carbonyl compounds to form alcohols.
Substitution reactions: Can replace halogens or other leaving groups in organic molecules.
Coupling reactions: Participates in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl compounds: Aldehydes and ketones are common reactants.
Solvents: 2-methyltetrahydrofuran is typically used, but other ethers like tetrahydrofuran can also be employed.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products
The major products formed from reactions involving (2-(trifluoromethoxy)phenyl)magnesium bromide include:
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted aromatic compounds: From substitution reactions.
Biaryl compounds: From cross-coupling reactions.
Scientific Research Applications
(2-(trifluoromethoxy)phenyl)magnesium bromide has a wide range of applications in scientific research:
Organic synthesis: Used to introduce the (2-(trifluoromethoxy)phenyl) group into various molecules.
Pharmaceuticals: Plays a role in the synthesis of drug intermediates and active pharmaceutical ingredients.
Material science: Utilized in the development of new materials with unique properties.
Agrochemicals: Involved in the synthesis of compounds used in agriculture.
Mechanism of Action
The mechanism by which (2-(trifluoromethoxy)phenyl)magnesium bromide exerts its effects involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in other molecules, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic substrate.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-methylphenylmagnesium bromide
- 3,4-Difluorophenylmagnesium bromide
- (2-methyl-4-(trifluoromethoxy)phenyl)magnesium bromide
Uniqueness
(2-(Trifluoromethoxy)phenyl)magnesium bromide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
magnesium;trifluoromethoxybenzene;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3O.BrH.Mg/c8-7(9,10)11-6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLMKSGPPADFSH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C([C-]=C1)OC(F)(F)F.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3MgO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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